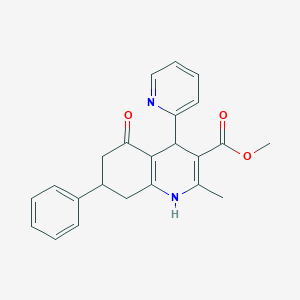
Methyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C23H22N2O3 and its molecular weight is 374.4 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 2-methyl-5-oxo-7-phenyl-4-(2-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is 374.16304257 g/mol and the complexity rating of the compound is 703. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Methyl 2-methyl-5-oxo-7-phenyl-4-(pyridin-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a quinoline core and various functional groups that may influence its pharmacological properties.
The molecular formula of the compound is C23H22N2O3 with a molecular weight of approximately 374.4 g/mol. Its structure includes a carboxylate group and a phenyl ring, which contribute to its reactivity and potential interactions with biological targets.
Anticancer Properties
Preliminary studies suggest that compounds structurally similar to this compound exhibit significant anticancer activity. Research indicates that these compounds may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.
Antimicrobial Activity
There is emerging evidence that this compound may possess antimicrobial properties. Similar hexahydroquinoline derivatives have shown effectiveness against various bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes or inhibition of critical enzymes necessary for bacterial survival.
Interaction with Biological Targets
The biological activity of this compound is likely mediated through its interaction with specific receptors and enzymes. Binding affinity studies are essential for elucidating these interactions and understanding the compound's mechanism of action. For instance, it may target certain G-protein coupled receptors (GPCRs) or enzymes involved in metabolic pathways relevant to disease states .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Variations in substituents on the quinoline core can significantly affect potency and selectivity towards specific biological targets. For example:
| Substituent | Effect on Activity |
|---|---|
| Phenyl group | Enhances binding affinity |
| Pyridine moiety | Increases selectivity for certain receptors |
| Carboxylate group | May enhance solubility and bioavailability |
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of hexahydroquinoline exhibited cytotoxic effects on breast cancer cell lines via the induction of apoptosis. The study highlighted the role of specific functional groups in enhancing activity against cancer cells.
- Antimicrobial Effects : Another research project evaluated several hexahydroquinoline derivatives against Gram-positive and Gram-negative bacteria. Results indicated that modifications at the 4-position significantly increased antibacterial activity compared to unmodified compounds .
Properties
IUPAC Name |
methyl 2-methyl-5-oxo-7-phenyl-4-pyridin-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-14-20(23(27)28-2)22(17-10-6-7-11-24-17)21-18(25-14)12-16(13-19(21)26)15-8-4-3-5-9-15/h3-11,16,22,25H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDUCHOIUKMEMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=N4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














